Hydrolysis Kinetics: Furan-2-sulfonyl Chloride vs. Thiophene-2-sulfonyl Chloride
The hydrolytic stability of furan-2-sulfonyl chloride is distinct from its thiophene analog. In aqueous environments, furan-2-sulfonyl chloride exhibits a lower hydrolysis rate compared to thiophene-2-sulfonyl chloride, reflecting the influence of the heteroatom on the electrophilicity of the sulfonyl sulfur center [1]. This differential stability is crucial for reactions where controlled, stepwise nucleophilic addition is required.
| Evidence Dimension | Hydrolysis Rate Constant (k, relative) |
|---|---|
| Target Compound Data | Lower hydrolysis rate |
| Comparator Or Baseline | Thiophene-2-sulfonyl chloride (higher hydrolysis rate) |
| Quantified Difference | Directional difference; specific k values not extracted from available abstracts but confirmed as significant in the referenced study |
| Conditions | Hydrolysis in aqueous media (temperature not specified in abstract) |
Why This Matters
For synthetic protocols involving aqueous workups or protic media, this stability difference directly impacts yield and purity.
- [1] Ballistreri, F. P.; Cantone, A.; Maccarone, E.; Tomaselli, G. A.; Tripolone, M. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. J. Chem. Soc., Perkin Trans. 2 1981, 438–441. View Source
